

Spectroscopic Characterization of Methyl 2-phenylacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-phenylacrylate**

Cat. No.: **B167593**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the monomer **Methyl 2-phenylacrylate** (CAS No: 1865-29-8, Molecular Formula: $C_{10}H_{10}O_2$, Molecular Weight: 162.19 g/mol).[1][2][3] This document details the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these characterization methods and presents a visual representation of a common synthetic route.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Methyl 2-phenylacrylate**.

1H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

^{13}C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Functional Group Assignment
~1730	C=O (Ester) Stretch
Further data not available in search results	

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
Data not available in search results		

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the **Methyl 2-phenylacrylate** molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **Methyl 2-phenylacrylate** in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required for quantitative analysis, add a known amount of an internal standard (e.g., Tetramethylsilane, TMS).

¹H NMR Acquisition Parameters (Typical):

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition Parameters (Typical):

- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Methyl 2-phenylacrylate**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place one to two drops of liquid **Methyl 2-phenylacrylate** onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
- Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are usually sufficient for a good signal-to-noise ratio.
- Background: A background spectrum of the empty salt plates should be collected prior to running the sample.

Data Analysis:

- The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber.
- Identify characteristic absorption bands and assign them to specific functional groups (e.g., C=O stretch, C=C stretch, C-H bends) by comparing the peak positions to correlation charts. The ester carbonyl (C=O) stretch is expected around 1730 cm^{-1} .[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

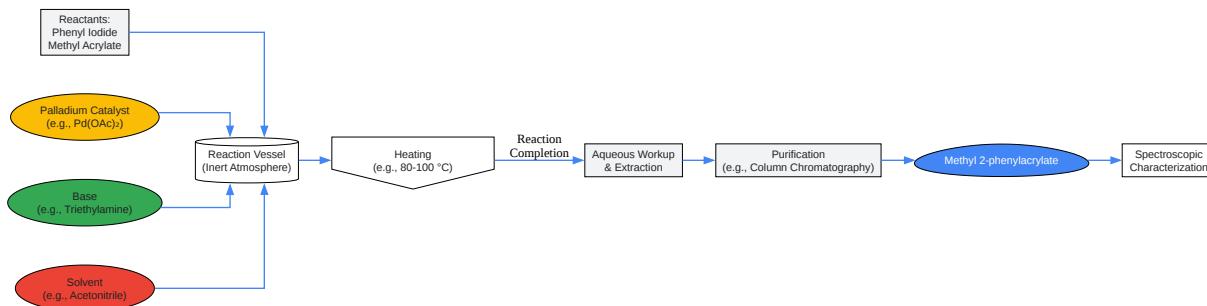
Objective: To determine the molecular weight and fragmentation pattern of **Methyl 2-phenylacrylate**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of **Methyl 2-phenylacrylate** in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be in the range of 1-100 $\mu\text{g/mL}$.

Data Acquisition (Electron Ionization - EI):

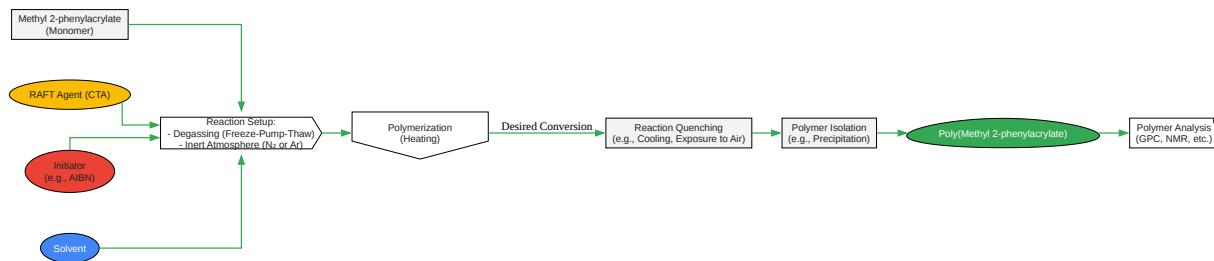

- Ionization Mode: Electron Ionization (EI) is a common method for volatile organic compounds.
- Ionization Energy: Typically 70 eV.
- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Inlet System: If using GC-MS, the sample is vaporized and introduced through the gas chromatograph.

Data Analysis:

- Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound (162.19 g/mol).
- Analyze the fragmentation pattern. The difference in m/z values between the molecular ion and fragment ions corresponds to the loss of neutral fragments. Common fragmentation patterns for esters can be analyzed to confirm the structure.

Synthesis Workflow

Methyl 2-phenylacrylate can be synthesized via the Heck coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a versatile method for the arylation of alkenes.[6][7][8][9][10]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Methyl 2-phenylacrylate** via the Heck coupling reaction.

Polymerization Workflow

Methyl 2-phenylacrylate can undergo polymerization, for instance, via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique.[11][12][13][14][15]

[Click to download full resolution via product page](#)

Caption: General workflow for the RAFT polymerization of **Methyl 2-phenylacrylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-phenylacrylate | 1865-29-8 | BAA86529 | Biosynth [biosynth.com]
- 2. METHYL 2-PHENYLACRYLATE | CAS#:1865-29-8 | Chemsr [chemsrc.com]
- 3. 1865-29-8 Cas No. | Methyl 2-phenylacrylate | Apollo [store.apolloscientific.co.uk]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RAFT Polymerization Procedures [sigmaaldrich.com]
- 12. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 2-phenylacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167593#spectroscopic-characterization-of-methyl-2-phenylacrylate-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com